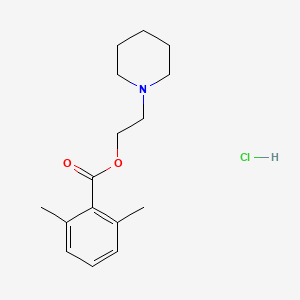![molecular formula C12H28P6 B14358264 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane CAS No. 91097-06-2](/img/no-structure.png)
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple isopropyl groups, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation makes the process efficient and potentially suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using standard reducing agents.
Substitution: The isopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached to the rings.
Cyclopropenes: Used as building blocks in the synthesis of bicyclo[3.1.0]hexanes.
Uniqueness
2,3,4,6-Tetra(propan-2-yl)bicyclo[31
Eigenschaften
| 91097-06-2 | |
Molekularformel |
C12H28P6 |
Molekulargewicht |
358.19 g/mol |
IUPAC-Name |
2,3,4,6-tetra(propan-2-yl)-1,2,3,4,5,6-hexaphosphabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H28P6/c1-9(2)13-14(10(3)4)17-16(12(7)8)18(17)15(13)11(5)6/h9-12H,1-8H3 |
InChI-Schlüssel |
NTEXQWXBSMFECK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P1P(P2P(P2P1C(C)C)C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






